5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

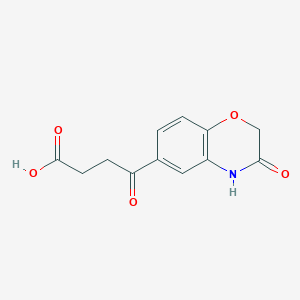

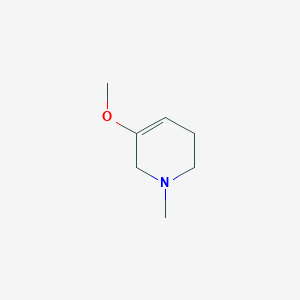

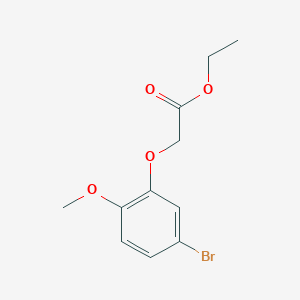

5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.186 g/mol . It is a dopaminergic neurotoxic compound .

Synthesis Analysis

Tetrahydropyridines, including this compound, can be synthesized through various methods. One such method involves the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. Another method involves treating N-methylpyridinium with borohydride reagents to produce 1-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydropyridine ring with a methoxy group attached at the 5th position and a methyl group attached at the nitrogen atom .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The research on 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine and related compounds has primarily focused on their synthesis and potential applications in various fields, including medicinal chemistry and material science. One study detailed the total synthesis of 6-hydroxy-epi-PS 5 and 6-methoxy-epi-PS 5, exploring the stabilizing effects of methoxyl substituents on dehydropeptidase I sensitivity, which is crucial for the development of carbapenem antibiotics (Watanabe et al., 1987).

Another research area involves the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing various compounds including tetrahydropyridine derivatives, which have applications in medicinal chemistry and as intermediates in organic synthesis (Bacchi et al., 2005).

Biological Activities and Applications

Some studies have examined the biological activities of related heterocyclic compounds. For example, thalidomide derivatives, including 3-methoxy-6-substituted 5,6-dihydropyrrolo(3,4-b)pyridin-7-ones, were synthesized and evaluated for their inhibitory activity against various cancer cell lines, highlighting the potential of these compounds in anticancer drug development (孙广龙 et al., 2014).

Additionally, pyridine derivatives have been explored for their insecticidal properties against pests such as the cowpea aphid, Aphis craccivora Koch, with some compounds showing significant activity, suggesting their potential as lead compounds for the development of new insecticides (Bakhite et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.

Mode of Action

This compound interacts with its targets by causing inflammation , excitotoxicity , mitochondrial apoptosis , and formation of inclusion bodies . It also induces oxidative stress that leads to neuronal damage . In dopaminergic neurons, it blocks the mitochondrial complex I , leading to mitochondrial dysfunction .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway by blocking mitochondrial complex I . This blockage disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The ROS can cause oxidative damage to cellular components, leading to cell death.

Pharmacokinetics

It is known that the compound can cross theblood-brain barrier (BBB) , which allows it to reach its primary targets in the brain

Result of Action

The result of the compound’s action is the damage to dopaminergic neurons in the striatum and substantia nigra . This damage can lead to motor symptoms associated with neurodegenerative diseases like Parkinson’s disease .

Propiedades

IUPAC Name |

5-methoxy-1-methyl-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-4-7(6-8)9-2/h4H,3,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYIVWDEAHCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2868097.png)